1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine
Description
1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine is a chemical compound with the molecular formula C10H15BrN2O. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry. The presence of the bromofuran moiety in its structure makes it an interesting compound for various chemical and biological applications.
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPWVPXURIZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure
The most widely reported method involves reductive amination between 5-bromofuran-2-carbaldehyde and 4-methylpiperazine using sodium triacetoxyborohydride (STAB) as the reducing agent. This one-pot reaction proceeds via imine intermediate formation, followed by selective reduction to the secondary amine.
Reaction Conditions
- Molar ratio : 1:1 aldehyde to 4-methylpiperazine, with 1.5–2.0 equivalents of STAB.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : Room temperature (20–25°C).
- Reaction time : 5–12 hours.
Example Protocol
- Dissolve 5-bromofuran-2-carbaldehyde (1.0 eq) and 4-methylpiperazine (1.0 eq) in anhydrous DCM.
- Add STAB (1.5 eq) portionwise under nitrogen.
- Stir for 12 hours at 25°C.
- Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (DCM/MeOH = 50:1).
Alkylation of 4-Methylpiperazine with (5-Bromofuran-2-yl)methyl Halides
Nucleophilic Substitution
Direct alkylation using (5-bromofuran-2-yl)methyl bromide or chloride offers a high-yielding alternative. The reaction exploits the nucleophilicity of the piperazine nitrogen.
Optimized Conditions
- Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃).
- Solvent : Acetonitrile or DMF.
- Temperature : 60–80°C.
- Reaction time : 6–24 hours.
Procedure
- Combine 4-methylpiperazine (1.2 eq) and (5-bromofuran-2-yl)methyl bromide (1.0 eq) in acetonitrile.
- Add TEA (2.0 eq) and reflux at 80°C for 12 hours.
- Filter, concentrate, and purify via recrystallization (ethanol/water).
Comparative Analysis of Methods
Characterization and Analytical Data
- Molecular Formula : C₁₀H₁₅BrN₂O
- Molecular Weight : 275.15 g/mol.
- ¹H NMR (CDCl₃): δ 7.10 (d, 1H, furan H-3), 6.25 (d, 1H, furan H-4), 3.70 (s, 2H, CH₂), 2.60–2.40 (m, 8H, piperazine), 2.30 (s, 3H, N-CH₃).
- LC-MS : m/z 275.1 [M+H]⁺.
Industrial-Scale Considerations
Large-scale synthesis (>10 kg) employs:
- Solvent Recovery : DCM or THF distillation for reuse.
- Catalyst Recycling : STAB recovery via aqueous extraction.
- Purity Control : Crystallization from toluene/n-heptane (≥98% purity).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom on the furan ring serves as a reactive site for nucleophilic displacement.
-
Key Findings :
Piperazine Functionalization
The secondary amine in the 4-methylpiperazine moiety undergoes alkylation, acylation, and sulfonylation.
-
Key Findings :
Furan Ring Oxidation
The furan ring undergoes oxidative transformations under controlled conditions.
| Reaction Type | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Furan-2-carboxylic acid derivatives | |
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxyfuran intermediates |
-
Key Findings :
Reductive Transformations
The bromofuran and piperazine moieties participate in reduction reactions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| C-Br Bond Reduction | Pd/C, H₂, ethanol | Debrominated furan-methylpiperazine | |
| Piperazine Reduction | LiAlH₄, THF | Reduced piperazine (e.g., tetrahydropyrazine) |
-
Key Findings :
Cycloaddition and Heterocycle Formation
The furan ring participates in Diels-Alder reactions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder | Dienophile, heat | Bicyclic or polycyclic adducts |
-
Key Findings :
Comparative Reactivity Analysis
The table below contrasts reactivity between 1-[(5-bromofuran-2-yl)methyl]-4-methylpiperazine and its structural analogs:
| Compound | Bromine Reactivity | Piperazine Reactivity | Furan Stability | Reference |
|---|---|---|---|---|
| This compound | High | Moderate | Moderate | , |
| 4-[(5-Bromofuran-2-yl)methyl]piperidine | High | Low | High | |
| 5-Bromofuran-2-carbaldehyde | Moderate | N/A | Low |
-
Insights :
Mechanistic Considerations
-
Bromine Substitution : Proceeds via a two-step oxidative addition/reductive elimination mechanism in Pd-catalyzed couplings .
-
Piperazine Alkylation : Follows an SN2 pathway in polar solvents, with potassium carbonate neutralizing HBr byproducts .
-
Furan Oxidation : Involves electrophilic attack on the α-position of the furan ring, forming a dioxolane intermediate .
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Organic Synthesis: This compound serves as a precursor for synthesizing more complex organic molecules. Its versatility allows chemists to modify its structure for various applications in material science and organic synthesis.
-
Biology
- Biological Activity Studies: Research has focused on the compound's potential antimicrobial and anticancer properties. The bromofuran moiety can interact with biological targets, suggesting its role in inhibiting microbial growth and cancer cell proliferation.
-
Medicine
- Drug Development: The compound is under investigation for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors involved in disease processes, thus contributing to the development of new therapeutic agents.
-
Industry
- Chemical Intermediates Production: It is utilized in producing various chemical intermediates and fine chemicals, enhancing its industrial relevance.
Data Table: Applications Overview
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates creation of complex molecules |
| Biology | Antimicrobial and anticancer studies | Potential for new treatments |
| Medicine | Drug development | Targeted therapies for diseases |
| Industry | Production of chemical intermediates | Scalable industrial applications |
Case Studies
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of compounds similar to 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine. The results indicated significant effectiveness against a range of bacterial strains, suggesting that this compound may exhibit similar antimicrobial properties due to its structural features.
Case Study 2: Anticancer Evaluation
Research involving derivatives of this compound highlighted its potential as an anticancer agent. In vitro studies demonstrated that it could inhibit cancer cell growth through specific pathways associated with apoptosis. This finding underscores the importance of further investigating its therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The bromofuran moiety can interact with enzymes and receptors, leading to the modulation of their activity. The piperazine ring can also interact with various biological targets, contributing to the compound’s overall biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-carbaldehyde: A precursor in the synthesis of 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine.
4-Methylpiperazine: Another precursor used in the synthesis of the compound.
1-(5-Bromofuran-2-yl)-4-methylpiperazine: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both the bromofuran and piperazine moieties in its structure. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific research applications .
Biological Activity
1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHBrN
- Molecular Weight : 270.15 g/mol
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting steroid metabolism and signaling pathways related to cancer and other diseases .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells has been linked to its interaction with key regulatory proteins involved in cell cycle control.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against a range of bacterial strains. In vitro assays have reported minimum inhibitory concentrations (MICs) that indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Anticancer | PC3 (Prostate Cancer) | 20 | |
| Antimicrobial | E. coli | 10 | |
| Antimicrobial | S. aureus | 12 |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Effects
A research team investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it effectively inhibited the growth of E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 4-methylpiperazine with brominated furan precursors (e.g., 5-bromofuran-2-ylmethyl halides) under basic conditions (e.g., KOH/EtOH reflux) is a common approach . Optimization of solvent (e.g., DCM vs. ethanol), temperature, and stoichiometry of reactants is critical to minimize side products. Monitoring via TLC (as in ) ensures reaction completion . Purification often employs crystallization or flash chromatography, with yields ranging from 41% to 92% depending on substituent steric effects .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential for validation?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C): To confirm substitution patterns on the piperazine and furan rings .
- Mass Spectrometry : For molecular ion ([M+H]⁺) validation and fragmentation analysis.
- IR Spectroscopy : To identify functional groups (e.g., C-Br stretch at ~500 cm⁻¹) .
- Elemental Analysis : To verify purity and stoichiometric composition .
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate regioisomeric impurities or incomplete substitution .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar piperazine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Substituent Effects : Minor structural changes (e.g., bromine vs. chlorine on the furan ring) alter pharmacokinetic properties. For instance, bulky substituents reduce σ₁ receptor binding affinity .
- Assay Conditions : Variations in cell lines (e.g., human vs. guinea pig receptors) or solvent systems (DMSO concentration) can skew results .
- Data Normalization : Use internal standards (e.g., reference inhibitors in receptor binding assays) and meta-analysis of multiple studies to identify trends .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Predict binding modes to targets like WDR5 or σ₁ receptors using software (e.g., AutoDock Vina). Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the bromofuran group .
- QSAR Studies : Correlate substituent properties (e.g., Hammett σ values, logP) with activity data to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME assess solubility, BBB permeability, and CYP450 inhibition risks early in design .
Q. What experimental designs address low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Stepwise Optimization : Isolate intermediates (e.g., tert-butyl carbamate-protected derivatives) to stabilize reactive groups and improve reproducibility .
- Catalytic Systems : Use Pd-mediated cross-coupling for furan-piperazine linkage, reducing side reactions vs. traditional alkylation .
- In-Line Analytics : Implement HPLC-MS for real-time monitoring of reaction progress and byproduct formation .
Data Interpretation and Mechanistic Questions
Q. How do electronic effects of the bromofuran substituent influence reactivity in downstream functionalization?
- Methodological Answer : The electron-withdrawing bromine atom deactivates the furan ring, directing electrophilic substitution to the 5-position. This steric and electronic profile complicates further modifications (e.g., Suzuki coupling), requiring optimized catalysts (e.g., Pd(PPh₃)₄ with high ligand ratios) . Comparative studies with non-brominated analogs show reduced reaction rates (20–40%) due to decreased nucleophilicity .
Q. What mechanistic insights explain the variable efficacy of piperazine derivatives in CNS-targeted studies?
- Methodological Answer : The 4-methylpiperazine moiety enhances BBB penetration via passive diffusion, but bromine’s hydrophobicity may limit solubility. In vivo studies (e.g., methamphetamine sensitization models) suggest that CB₁ receptor antagonism is dose-dependent, with optimal activity at logP ~2.5 . Conflicting data in behavioral assays often stem from off-target effects on σ₂ receptors, necessitating selective radioligand binding assays .
Application-Oriented Questions
Q. How is this compound utilized in PROTAC design for degrading oncology targets like WDR5?
- Methodological Answer : The piperazine group serves as a linker between E3 ligase binders (e.g., VHL) and target protein ligands. Key considerations include:
- Linker Length : Optimal spacing (~12 atoms) ensures ternary complex formation .
- Metabolic Stability : Bromine’s resistance to oxidative metabolism prolongs half-life vs. chlorine analogs .
- In Vitro Validation : Use Western blotting (e.g., ubiquitination assays) and cellular thermal shift assays (CETSA) to confirm target degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
